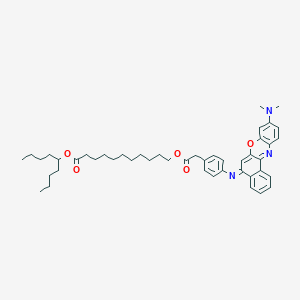

Chromoionophore II

Description

Properties

IUPAC Name |

nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOXJPWUWJDGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402893 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136499-31-5 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Chromoionophore II

This guide provides a comprehensive overview of the synthesis and purification of Chromoionophore II, a sophisticated analytical reagent crucial for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer not just procedural steps, but a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible outcome.

Introduction: The Significance of this compound

This compound, systematically named 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, is a highly specialized phenoxazine derivative.[1][2][3] Its unique molecular architecture, featuring a proton-responsive benzo[a]phenoxazine core coupled with a lipophilic ionophore-like side chain, makes it an invaluable tool in the development of ion-selective optical sensors (optodes). These sensors are pivotal for the quantitative determination of ion activities, such as Na⁺ and Ca²⁺, in various biological and chemical systems.[2][3] The chromoionophore's utility in drug discovery and development stems from its ability to facilitate the creation of robust assays for monitoring ion fluxes across cellular membranes, a key process in numerous physiological and pathological pathways.

Molecular Profile of this compound

| Property | Value | Reference(s) |

| CAS Number | 136499-31-5 | [1][3] |

| Molecular Formula | C₄₆H₅₉N₃O₅ | [1][3] |

| Molecular Weight | 733.98 g/mol | [1][3] |

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

-

Synthesis of the Chromophoric Core: Preparation of the 9-(dimethylamino)benzo[a]phenoxazin-5-imine, the light-absorbing and pH-sensitive part of the molecule.

-

Synthesis of the Lipophilic Side Chain: Construction of the 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline, which provides the ion-carrying functionality and ensures membrane compatibility.

-

Final Condensation and Purification: Coupling of the chromophoric core with the lipophilic side chain to yield the final product, followed by rigorous purification.

This modular approach allows for the careful control of each synthetic step and facilitates the purification of intermediates, which is critical for achieving a high-purity final product.

Synthesis of the Chromophoric Core: 9-(dimethylamino)benzo[a]phenoxazin-5-imine

The benzo[a]phenoxazine core is analogous to the well-known Nile Blue and Nile Red dyes. Its synthesis is typically achieved through the acid-catalyzed condensation of a nitrosophenol derivative with a naphthol derivative.[4][5]

Synthesis of 5-(dimethylamino)-2-nitrosophenol (Intermediate 1)

The first key intermediate is 5-(dimethylamino)-2-nitrosophenol. This is prepared by the nitrosation of 3-(dimethylamino)phenol.

-

Reaction Principle: The nitrosation of phenols is an electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich phenol ring. The dimethylamino group is a strong activating group, directing the substitution to the ortho and para positions. In this case, the para position to the hydroxyl group is targeted.

Step-by-Step Protocol:

-

Dissolve 3-(dimethylamino)phenol in a suitable acidic medium, such as dilute hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature.

-

Stir the reaction mixture for 1-2 hours at 0-5 °C.

-

The product, 5-(dimethylamino)-2-nitrosophenol, will precipitate out of the solution.[6]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Condensation to form 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2)

Intermediate 1 is then condensed with 1-naphthylamine in the presence of an acid catalyst to form the tricyclic benzo[a]phenoxazine core.

-

Reaction Principle: This reaction is a classic synthesis of phenoxazine dyes. The acid protonates the nitroso group, making it a better electrophile. The nucleophilic amine of 1-naphthylamine then attacks the nitroso group, and a series of condensation and cyclization reactions ensue, ultimately forming the stable aromatic phenoxazine ring system.

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve 5-(dimethylamino)-2-nitrosophenol (Intermediate 1) and 1-naphthylamine in a suitable solvent like ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

The crude 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2) will precipitate.

-

Collect the product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography.

Synthesis of the Lipophilic Side Chain: 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline

The synthesis of this complex side chain is a multi-step process involving esterification and amide bond formation.

Synthesis of Intermediate 3: Esterification of a Dicarboxylic Acid Monoester

The synthesis begins with a long-chain dicarboxylic acid monoester, which is then further esterified.

-

Reaction Principle: The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used.

Step-by-Step Protocol:

-

React a suitable long-chain dicarboxylic acid (e.g., a C10 dicarboxylic acid) with a protecting group to form a monoester.

-

The resulting monoester carboxylic acid is then reacted with a long-chain alcohol (e.g., a C10 alcohol) under Fischer esterification conditions (e.g., refluxing in the alcohol with a catalytic amount of sulfuric acid) to form a diester with a terminal hydroxyl group.

-

Alternatively, a more direct approach would be to use a pre-formed long-chain hydroxy-ester and react it with a dicarboxylic acid anhydride.

Synthesis of Intermediate 4: Coupling with 4-Nitrophenylacetic Acid

The terminal hydroxyl group of Intermediate 3 is then coupled with 4-nitrophenylacetic acid.

-

Reaction Principle: This can be achieved through another esterification reaction, or for better control and higher yields, by converting the 4-nitrophenylacetic acid to its more reactive acyl chloride derivative followed by reaction with the alcohol (Intermediate 3) in the presence of a non-nucleophilic base like pyridine.

Step-by-Step Protocol:

-

Convert 4-nitrophenylacetic acid to 4-nitrophenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

In a separate flask, dissolve Intermediate 3 in a dry, aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., pyridine or triethylamine).

-

Slowly add the 4-nitrophenylacetyl chloride to the solution of Intermediate 3 at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and evaporate the solvent to obtain the crude nitro-compound (Intermediate 4).

Reduction to form the Aniline Derivative (Intermediate 5)

The final step in the side chain synthesis is the reduction of the nitro group to an amine.

-

Reaction Principle: The reduction of an aromatic nitro group to an aniline is a common and well-established transformation.[1][10] Various reducing agents can be employed, such as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Step-by-Step Protocol:

-

Dissolve the nitro-compound (Intermediate 4) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr hydrogenator or using a balloon filled with hydrogen gas until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the desired aniline derivative, 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline (Intermediate 5).

Final Condensation and Purification of this compound

The final step is the condensation of the chromophoric core (Intermediate 2) with the lipophilic aniline side chain (Intermediate 5).

-

Reaction Principle: This is a condensation reaction where the aniline derivative displaces the imine group on the phenoxazine core, forming a new imine linkage. This reaction is typically carried out under acidic conditions to activate the phenoxazin-5-imine for nucleophilic attack.

Step-by-Step Protocol:

-

In a suitable solvent such as toluene or ethanol, dissolve equimolar amounts of 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2) and 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline (Intermediate 5).

-

Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and proceed with purification.

Purification of this compound

The purification of the final product is critical to its performance as a selective ionophore. Due to its large, hydrophobic nature and its dye-like properties, a multi-step purification strategy is recommended.

Column Chromatography

-

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[2][11][12] For a hydrophobic molecule like this compound, a normal-phase silica gel column is appropriate.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and loaded onto a silica gel column.

-

The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

Recrystallization

-

Principle: Recrystallization is a powerful technique for purifying solid organic compounds.[13][14][15] It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

-

Procedure:

-

The partially purified product from column chromatography is dissolved in a minimum amount of a hot solvent in which it is highly soluble.

-

The solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution.

-

The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly. A suitable solvent system might be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or methanol).

-

Characterization

The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the final product and its intermediates.[16][17][18] The spectra should be consistent with the expected chemical shifts and coupling patterns for all protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[16][18]

-

Thin Layer Chromatography (TLC): TLC is used throughout the synthesis and purification process to monitor reaction progress and assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indicator of high purity.

Visualization of Synthetic and Purification Workflows

Synthesis Pathway of this compound

Caption: Proposed synthetic pathway for this compound.

Purification Workflow for this compound

Caption: General purification workflow for this compound.

Conclusion

The synthesis and purification of this compound is a challenging yet rewarding endeavor for the experienced synthetic chemist. A thorough understanding of the underlying chemical principles, coupled with meticulous execution of the experimental procedures, is paramount for success. This guide provides a robust framework for the production of high-purity this compound, a critical component in the advancement of ion-selective sensing technologies and a valuable tool in the multifaceted field of drug discovery.

References

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][7]

-

Le, T. C., & Govaerts, C. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.[16]

-

Hornum, M., Mulberg, M. W., Szomek, M., Reinholdt, P., Brewer, J. R., Wüstner, D., Kongsted, J., & Nielsen, P. (2021). Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 86(2), 1471–1488.[4]

-

Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link][13]

-

Singh, R., Kau, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 48-52.[19]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link][8]

-

Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7796.[17]

-

Hornum, M., Mulberg, M. W., Szomek, M., Reinholdt, P., Brewer, J. R., Wüstner, D., Kongsted, J., & Nielsen, P. (2020). Supporting Information Substituted 9-diethylaminobenzo[a]phenoxazin-5-ones (Nile Red analogs): synthesis and photophysical properties. DOI.[5]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][20]

-

Column Chromatography. (n.d.). Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. Retrieved from [Link][21]

-

Albert, K. (2002). NMR as a Chromatography Detector. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.[18]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][22]

-

Takagaki, A., I-imura, S., & Hayashi, S. (2011). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 50(12), 7233–7236.[23]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037.[24]

-

Rocha, M. A., & Teixeira, J. A. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2822–2829.[25]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link][11]

-

Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][14]

-

PubChem. (n.d.). 5-Dimethylamino-2-nitrosophenol. Retrieved from [Link][6]

-

G, S., & S, A. (2015). Direct Esterification of Long Chain Acids and Long Chain Alcohols. ResearchGate.[26]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link][27]

-

Wikipedia. (2023, November 17). 4-Aminoacetanilide. Retrieved from [Link][10]

-

University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][28]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pwista.com [pwista.com]

- 3. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Dimethylamino-2-nitrosophenol | C8H10N2O2 | CID 85591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. fralinlifesci.vt.edu [fralinlifesci.vt.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recrystallization [sites.pitt.edu]

- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. hepatochem.com [hepatochem.com]

- 21. column-chromatography.com [column-chromatography.com]

- 22. Amide synthesis by acylation [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Home Page [chem.ualberta.ca]

A Technical Guide to the Spectroscopic Properties and Application of Chromoionophore II (ETH 2439)

Abstract

This technical guide provides an in-depth exploration of Chromoionophore II (ETH 2439), a key component in the field of ion-selective optical sensors (optodes). Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its spectroscopic behavior, the causality behind its ion-sensing mechanism, and detailed protocols for its practical application. We will examine the molecular structure, the cooperative ion-exchange mechanism that drives its optical response, and the experimental methodologies required for its characterization and deployment. This guide is intended for researchers and development professionals engaged in chemical sensing, diagnostics, and analytical chemistry, offering both foundational knowledge and actionable protocols to leverage the unique properties of this vital analytical tool.

Introduction to this compound

This compound, also known by its ETH designation ETH 2439, is a highly lipophilic, hydrogen ion-selective chromoionophore based on a phenoxazine derivative structure. Its primary role is not to bind the target analyte directly, but to act as a signal transducer in a multi-component sensing membrane. By responding to minute changes in local proton concentration, it provides a robust optical signal (a change in color or absorbance) that correlates to the concentration of a specific target ion.

Key Identifiers:

-

Chemical Name: 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine[1]

-

CAS Number: 136499-31-5[1]

-

Molecular Formula: C₄₆H₅₉N₃O₅[1]

-

Molecular Weight: 733.98 g/mol [1]

Below is the chemical structure of this compound, which features a large, conjugated aromatic system responsible for its chromogenic properties, and a lipophilic side chain that ensures its retention within the hydrophobic sensor membrane.

Caption: Chemical Structure of this compound.

The Ion-Exchange Sensing Mechanism

The core utility of this compound arises from its participation in a cooperative ion-exchange mechanism within a hydrophobic membrane. Understanding this causality is critical for experimental design and data interpretation. The sensor is not a simple "probe" but an integral part of a dynamic system.

Pillar of Expertise: Why a Multi-Component System? A direct-binding chromoionophore, where the dye itself binds the target ion, often suffers from insufficient selectivity and sensitivity. Nature solves this with cooperative systems, and so does analytical chemistry. By pairing a highly selective (but optically silent) ligand, the ionophore , with a generic but potent optical reporter, the chromoionophore , the system achieves both high selectivity and a strong, measurable signal.

The key components of the sensing membrane are:

-

Polymer Matrix: Typically polyvinyl chloride (PVC), providing a flexible, durable, and hydrophobic support.

-

Plasticizer: A water-immiscible organic liquid that dissolves all other components and allows for their mobility within the membrane phase.

-

Ionophore (L): A neutral, highly selective ligand designed to complex with the target cation (e.g., Ca²⁺, Na⁺). Examples include Calcium Ionophore I or Sodium Ionophore V.

-

This compound (Chr): The H⁺-sensitive dye that acts as the optical reporter.

-

Ionic Sites (Optional but recommended): Lipophilic anions are often added to improve ion-exchange kinetics and sensor stability.

The Signaling Cascade:

The process relies on maintaining charge neutrality within the hydrophobic membrane.

-

Initial State: In the absence of the target cation, the chromoionophore exists in its deprotonated, basic form (Chr).

-

Analyte Recognition: When the membrane is exposed to a sample containing the target cation (Mⁿ⁺), the selective ionophore (L) on the membrane surface binds it, forming a charged complex [ML]ⁿ⁺.

-

Charge Compensation: To maintain overall charge neutrality within the organic membrane phase, this influx of positive charge must be balanced. This is achieved by the expulsion of an equivalent number of other cations from the membrane. In this system, the most mobile and available cations are protons (H⁺).

-

Signal Transduction: The expelled protons are immediately captured by the basic chromoionophore (Chr), converting it to its protonated, acidic form (Chr-H⁺).

-

Optical Readout: This protonation event alters the electronic structure of the chromoionophore's conjugated π-system, causing a distinct change in its absorption spectrum. The magnitude of this spectral change is directly proportional to the concentration of the target cation in the sample.

Caption: Ion-Exchange Mechanism in an Optode Membrane.

Core Spectroscopic Properties

The function of this compound is defined by the difference in the absorption spectra between its deprotonated (Chr) and protonated (Chr-H⁺) forms.

Fundamental Principle: Absorbance Spectroscopy The measurement of these properties relies on the Lambert-Beer law, which provides the foundation for quantitative analysis.[2] A = ε * c * d Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorption coefficient (a constant for a given substance at a specific wavelength, in M⁻¹cm⁻¹)

-

c is the concentration of the chromophore (in M)

-

d is the path length of the light through the sample (in cm)

By monitoring the change in absorbance at a wavelength where the two forms of the chromoionophore differ significantly, we can quantify the extent of the ion-exchange reaction.

Expected Spectral Characteristics:

While the exact absorption maxima (λ_max) are highly dependent on the specific composition of the membrane (especially the plasticizer), the general behavior can be predicted. The deprotonated form (Chr) typically exhibits a main absorption band at a longer wavelength compared to the protonated form (Chr-H⁺). Protonation reduces the electron-donating strength of the imino nitrogen, causing a blue-shift (a shift to a shorter wavelength) in the absorption maximum.

Data Presentation: Illustrative Spectroscopic Parameters

The following table summarizes the expected spectroscopic properties for this compound. Researchers must experimentally determine the precise values for their specific membrane composition.

| Form | State | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Observed Color |

| Chr | Deprotonated (Basic) | 640 - 670 | High | Blue/Cyan |

| Chr-H⁺ | Protonated (Acidic) | 520 - 550 | High | Red/Magenta |

Experimental Protocols & Methodologies

Trustworthiness: Self-Validating Protocols The following protocols are designed to be self-validating. A successful membrane preparation will result in a clear, homogenous film. A correctly functioning optode will show a systematic, reversible change in its spectrum upon exposure to the target ion and return to baseline when the ion is removed, demonstrating a robust and reliable sensor.

Protocol 1: Preparation of a Calcium-Selective Optode Membrane

This protocol details the fabrication of a calcium-selective membrane, a common application for this compound.

Materials:

-

This compound (ETH 2439)

-

Calcium Ionophore I (ETH 1001)

-

Polyvinyl chloride (PVC), high molecular weight

-

bis(2-Ethylhexyl) sebacate (DOS) (Plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Ionic Additive)

-

Tetrahydrofuran (THF), inhibitor-free, analytical grade

Procedure:

-

Component Weighing: Accurately weigh the membrane components to achieve the following final composition (e.g., for a 100 mg total cocktail):

-

This compound: ~1 mg

-

Calcium Ionophore I: ~2 mg

-

KTpClPB: ~0.5 mg

-

PVC: ~33 mg

-

DOS (Plasticizer): ~63.5 mg

-

-

Dissolution: Dissolve all weighed components in a glass vial using approximately 1.0 mL of THF. Vortex thoroughly until the solution is completely clear and homogenous. Causality Note: THF is used as a volatile solvent that can dissolve all hydrophobic components and then be evaporated to leave a solid film.

-

Casting: Place a clean, flat glass ring (e.g., 20 mm diameter) on a perfectly level glass plate. Pipette the prepared cocktail solution into the ring.

-

Evaporation: Cover the setup loosely (e.g., with a petri dish) to allow for slow evaporation of the THF over 24 hours at room temperature. Causality Note: Slow evaporation is crucial to prevent the formation of pores and to ensure a uniform, mechanically stable membrane.

-

Membrane Retrieval: Once completely dry, the transparent, flexible membrane can be carefully peeled from the glass plate. Discs of a desired diameter can be punched out for use in experiments.

Protocol 2: Spectroscopic Characterization of Optode Response

This protocol describes how to measure the membrane's response to varying calcium concentrations.

Equipment:

-

UV-Vis Spectrophotometer

-

Cuvette holder or flow-cell compatible with membrane discs

-

Prepared Ca²⁺-selective optode membranes

-

Buffer solution (e.g., 0.1 M TRIS-HCl, pH 7.4)

-

Stock solution of CaCl₂ (e.g., 1 M)

-

Serial dilutions of CaCl₂ in the buffer

Experimental Workflow:

Caption: Workflow for Optode Characterization.

Procedure:

-

Setup: Mount a membrane disc in the spectrophotometer cell, ensuring it is sealed.

-

Baseline: Fill the cell with the buffer solution containing 0 M CaCl₂. Allow the system to equilibrate for 10-15 minutes. Record the full absorbance spectrum (e.g., from 400 nm to 800 nm). This is your baseline, representing the fully deprotonated this compound.

-

Measurement: Replace the buffer with the lowest concentration calcium standard. Allow the system to equilibrate until the absorbance reading is stable (typically 5-10 minutes). Record the new spectrum.

-

Titration: Repeat step 3 with progressively higher concentrations of calcium standards.

-

Data Analysis: For each spectrum, determine the absorbance at the λ_max of both the deprotonated and protonated forms. Plot the change in absorbance at one of these wavelengths against the logarithm of the calcium concentration to generate a calibration curve.

Conclusion

This compound is a powerful tool for optical chemical sensing, but its performance is inextricably linked to the rational design of the entire sensor system. Its spectroscopic properties are not static values but are dynamically modulated by an elegant ion-exchange mechanism. By understanding the causality behind this mechanism—the interplay between ionophore, chromoionophore, and the principle of charge neutrality—researchers can move from simply using a reagent to engineering a highly selective and sensitive analytical device. The protocols provided herein offer a validated starting point for the fabrication and characterization of robust ion-selective optodes for a wide range of applications in environmental monitoring, clinical diagnostics, and industrial process control.

References

- Pond, S. J. K., et al. (2004). Metal-Ion Sensing Fluorophores with Large Two-Photon Absorption Cross Sections. Journal of the American Chemical Society.

- Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry.

-

MURAL - Maynooth University Research Archive Library. (n.d.). Dual ion selective fluorescence sensor with potential applications in sample monitoring and membrane sensing. Retrieved January 15, 2026, from [Link]

-

NIH. (n.d.). Understanding the Relation between Structural and Spectral Properties of Light-Harvesting Complex II - PMC. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Ion Transport Mechanism of Chromoionophore II (ETH 2439)

This technical guide provides a comprehensive exploration of the core mechanisms underpinning ion sensing with Chromoionophore II (ETH 2439). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental design and the principles of self-validating sensor systems.

Introduction: The Role of this compound in Optical Ion Sensing

This compound (ETH 2439) is a highly lipophilic, pH-sensitive dye, or more precisely, a neutral H⁺-selective chromoionophore.[1] Its primary application is not as a direct ionophore that binds and transports a variety of ions, but as a crucial signal transducer in ion-selective optodes (ISOs). These optical sensors translate the activity of a specific ion in an aqueous sample into a measurable change in absorbance or fluorescence.[2][3]

The elegance of this system lies in its modularity. Instead of designing a unique chromophore for every target ion, this compound is paired with a highly selective, but optically silent, ionophore for the analyte of interest (e.g., Calcium Ionophore I for Ca²⁺). This guide will dissect the intricate interplay of components within an optode membrane that enables this selective and sensitive detection.

The Core Mechanism: A Competitive Ion-Exchange Equilibrium

The fundamental principle of an ion-selective optode utilizing this compound is a competitive ion-exchange process at the interface between the aqueous sample and a lipophilic sensor membrane.[4][5] The membrane is a polymeric matrix, typically poly(vinyl chloride) (PVC), plasticized to create a viscous organic phase where the sensing components are dissolved.[6][7]

The key players in this mechanism are:

-

This compound (C): The H⁺-sensitive dye that acts as the optical signal transducer.

-

Ionophore (L): A neutral, lipophilic molecule with a high affinity and selectivity for the target cation (e.g., Mⁿ⁺).

-

Ionic Sites (R⁻): Lipophilic anionic additives (e.g., sodium tetraphenylborate derivatives) that are permanently trapped in the membrane to ensure charge neutrality.

The sensing process can be visualized as a dynamic equilibrium:

dot digraph "Ion_Exchange_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Ion-exchange mechanism at the sample-membrane interface.

Step-by-Step Mechanistic Breakdown:

-

Initial State: In the absence of the target cation (Mⁿ⁺) and at a suitable pH, the this compound (C) is protonated (C-H⁺) by protons from the buffered aqueous sample. The membrane maintains overall charge neutrality, with the positive charge of C-H⁺ balanced by the anionic sites (R⁻). In this protonated state, the chromoionophore exhibits a specific absorbance/fluorescence spectrum (Color 1).[4]

-

Analyte Introduction: When the sensor is exposed to a sample containing the target cation (Mⁿ⁺), the selective ionophore (L) at the membrane interface binds with the cation.

-

Ion Exchange: To maintain charge neutrality within the membrane, the newly formed positively charged ionophore-cation complex ([M(L)ₓ]ⁿ⁺) must be balanced. This is achieved by the expulsion of an equivalent charge from the membrane into the aqueous phase. The most favorable ion to be expelled is the proton from the protonated chromoionophore (C-H⁺).[5]

-

Signal Transduction: The release of H⁺ leads to the deprotonation of this compound (C). This change in protonation state alters its electronic configuration, resulting in a shift in its optical properties to a different absorbance/fluorescence spectrum (Color 2).[2][4]

-

Equilibrium and Quantification: This process continues until a thermodynamic equilibrium is reached. The degree of deprotonation of the chromoionophore is directly related to the concentration of the target cation in the sample.[4] By measuring the change in absorbance at a specific wavelength or the ratio of absorbances at two wavelengths, the ion activity can be precisely quantified. The overall exchange reaction for a monovalent cation (M⁺) can be summarized as:

[C-H⁺]ₘ + [L]ₘ + [M⁺]ₐq ⇌ [C]ₘ + [ML⁺]ₘ + [H⁺]ₐq (where 'm' denotes the membrane phase and 'aq' denotes the aqueous phase)

The Critical Role of the Membrane Environment: A Deeper Dive

The performance of a this compound-based sensor is not solely dependent on the chromoionophore itself but is critically modulated by the composition of the polymeric membrane. The choice of plasticizer is particularly vital as it acts as the solvent medium for all sensing components.[6][7]

Causality of Plasticizer Selection

The plasticizer influences the sensor's response by altering the acidity constant (pKa) of the chromoionophore within the membrane. The pKa is a measure of the chromoionophore's affinity for protons; a lower pKa indicates a stronger acid (less affinity for H⁺).[1] This, in turn, affects the sensor's dynamic range and sensitivity.

The dielectric constant of the plasticizer is a key parameter.[7]

-

High Dielectric Constant Plasticizers (e.g., o-Nitrophenyl octyl ether, o-NPOE): These polar plasticizers can better stabilize charged species. This stabilization makes it more favorable for the chromoionophore to exist in its charged (protonated) state, thus increasing its pKa within the membrane.[1]

-

Low Dielectric Constant Plasticizers (e.g., Bis(2-ethylhexyl) sebacate, DOS): These less polar plasticizers provide less stabilization for charged species, making the protonated state less favorable and resulting in a lower pKa.[1]

This relationship is demonstrated by experimentally determined pKa values for this compound (ETH 2439) in different membrane environments.

| Chromoionophore | Plasticizer | Polymer Matrix | pKa in Membrane |

| ETH 2439 | DOS | PVC | 9.16, 10.2[5] |

| ETH 2439 | o-NPOE | PVC | 12.3[5] |

Expert Insight: The choice of plasticizer is a critical optimization step. For detecting very low concentrations of a target ion, a higher pKa (achieved with a polar plasticizer like o-NPOE) might be desirable, as it makes the deprotonation by the incoming target ion a more thermodynamically favorable event. Conversely, for measuring higher concentrations, a lower pKa (using a non-polar plasticizer like DOS) might be necessary to shift the dynamic range of the sensor.[8]

Experimental Protocol: Fabrication of a Ca²⁺-Selective Optode Membrane

This section provides a representative, self-validating protocol for the preparation of a calcium-selective optical sensor membrane using this compound. The principle of self-validation is inherent in the design; a correctly prepared membrane will exhibit a clear, reversible color change in response to Ca²⁺ in a pH-buffered solution.

Materials and Reagents

-

Polymer: High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)

-

Chromoionophore: this compound (ETH 2439)

-

Ionophore: Calcium Ionophore I (ETH 1001)

-

Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Solvent: Tetrahydrofuran (THF), inhibitor-free

Workflow for Optode Membrane Preparation

dot digraph "Membrane_Preparation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

}

Caption: Step-by-step workflow for casting a solvent-polymeric optode membrane.

Representative Membrane Composition

A typical formulation for a Ca²⁺-selective optode membrane is as follows. The exact ratios are a subject of optimization depending on the specific application.

| Component | Typical wt% | Purpose |

| PVC | ~33% | Polymeric support matrix |

| DOS | ~65% | Plasticizer / Organic solvent phase |

| Calcium Ionophore I | ~1% | Selective binding of Ca²⁺ |

| This compound | ~0.5% | H⁺-selective signal transducer |

| KTpClPB | ~0.5% | Anionic sites for charge balance |

Measurement Protocol

-

Conditioning: The membrane is conditioned in a buffered solution (e.g., Tris-HCl, pH 7.4) devoid of the target ion.

-

Baseline Measurement: The absorbance spectrum of the fully protonated chromoionophore is recorded.

-

Calibration: The membrane is exposed to a series of standard solutions with increasing concentrations of the target ion (e.g., CaCl₂) in the same buffer. The absorbance spectrum is recorded at each step until equilibrium is reached.

-

Data Analysis: The degree of protonation (α) of the chromoionophore is calculated from the absorbance changes. A calibration curve is generated by plotting α (or a function of α) against the logarithm of the ion activity.

-

Sample Measurement: The absorbance of the membrane in the unknown sample (prepared in the same buffer) is measured, and the ion activity is determined from the calibration curve.

Conclusion and Future Perspectives

This compound (ETH 2439) is a cornerstone of modern optical ion sensing. Its mechanism of action, based on a competitive ion-exchange equilibrium, provides a versatile and powerful platform for detecting a wide array of ions with high selectivity. Understanding the intricate relationships between the chromoionophore's pKa, the choice of plasticizer, and the selective ionophore is paramount for designing robust and sensitive analytical tools. Future advancements in this field may focus on integrating these well-understood membrane components into novel platforms like nanoparticles and microfluidic devices, further expanding their utility in clinical diagnostics, environmental monitoring, and pharmaceutical research.[9][10]

References

-

Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. (2024). PubMed Central. [Link]

-

Quantitative binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. (2001). PubMed. [Link]

-

Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2021). Sciendo. [Link]

-

Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions. (2021). MDPI. [Link]

-

ChemComm. (2022). RSC Publishing. [Link]

-

Recent improvements to the selectivity of extraction-based optical ion sensors. (2022). PubMed Central. [Link]

-

(PDF) Plasticizers and Their Role in Membrane Selective Electrodes. (2016). ResearchGate. [Link]

-

Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. (2024). RSC Publishing. [Link]

-

Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (2007). SciELO. [Link]

-

Polymersome-based ion-selective nano-optodes containing ionophores. (2023). RSC Publishing. [Link]

-

Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Blood. (2023). ACS Publications. [Link]

-

Recent improvements to the selectivity of extraction-based optical ion sensors. (2022). ChemComm. [Link]

Sources

- 1. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02615B [pubs.rsc.org]

- 3. Recent improvements to the selectivity of extraction-based optical ion sensors - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06636F [pubs.rsc.org]

- 4. Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. mdpi.com [mdpi.com]

- 9. Polymersome-based ion-selective nano-optodes containing ionophores - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00133D [pubs.rsc.org]

- 10. Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ETH 2439: Structure, Properties, and Application in Calcium-Selective Optodes

This technical guide provides a comprehensive overview of the chromoionophore ETH 2439, intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide delves into its chemical structure, physicochemical properties, and its pivotal role in the fabrication of calcium-selective optical sensors. A detailed experimental protocol for the development of a calcium-selective optode membrane is provided, underpinned by the scientific principles of ion-exchange dynamics.

Unveiling ETH 2439: A Potent Chromoionophore

ETH 2439 is a highly lipophilic, nitrogen-based dye belonging to the phenoxazine class.[1][2] Its formal chemical name is 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine.[1][3] In the realm of ion sensing, ETH 2439 does not function as an ionophore, a molecule that selectively binds a target ion. Instead, it serves as a chromoionophore, which is a pH-sensitive dye that signals the concentration of the target ion indirectly.[4] Specifically, it transduces the chemical recognition of calcium ions by a selective ionophore into a measurable optical signal, typically a change in absorbance or fluorescence.

Chemical Structure and Identity

The intricate molecular architecture of ETH 2439 is key to its function. It features a large, conjugated system derived from the benzo[a]phenoxazine core, which is responsible for its chromophoric properties. A long, lipophilic side chain ensures its retention within the hydrophobic environment of a polymer membrane, a critical requirement for sensor stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ETH 2439 is essential for the rational design of ion-selective sensors. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 9-(Dimethylamino)-5-{[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenyl]imino}-5H-benzo[a]phenoxazine | [1][3] |

| Synonyms | Chromoionophore II | [1][2] |

| CAS Number | 136499-31-5 | [2] |

| Molecular Formula | C₄₆H₅₉N₃O₅ | [2] |

| Molecular Weight | 733.98 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)Cc1ccc(cc1)N=C2C=C3Oc4cc(ccc4N=C3c5ccccc25)N(C)C | [1] |

| InChI Key | SWOXJPWUWJDGGP-LOKWYOQLSA-N | [1] |

The Symphony of Sensing: Mechanism of Action

The functionality of a calcium-selective optode utilizing ETH 2439 is a finely tuned interplay between three key components embedded within a polymer membrane:

-

Calcium-Selective Ionophore (e.g., Calcium Ionophore I, ETH 1001): This molecule possesses a high affinity and selectivity for calcium ions (Ca²⁺).[5][6]

-

Chromoionophore (ETH 2439): A lipophilic pH indicator that changes its optical properties upon protonation or deprotonation.

-

Polymer Matrix (e.g., Poly(vinyl chloride) - PVC): Provides a stable, hydrophobic environment for the active components.

-

Plasticizer (e.g., Bis(2-ethylhexyl)sebacate - DOS): Ensures the appropriate viscosity and diffusion characteristics of the membrane.

The sensing mechanism is predicated on an ion-exchange equilibrium at the sample-membrane interface. The calcium ionophore selectively binds Ca²⁺ from the sample, and to maintain charge neutrality within the membrane, it releases protons (H⁺). These protons are then taken up by the deprotonated form of ETH 2439. This protonation event alters the electronic structure of the chromoionophore, leading to a discernible change in its absorbance spectrum. The magnitude of this change is directly proportional to the concentration of calcium ions in the sample.

Caption: Ion-exchange mechanism in a calcium-selective optode.

Experimental Protocol: Fabrication and Characterization of a Calcium-Selective Optode Membrane

This section provides a detailed, step-by-step methodology for the preparation and characterization of a calcium-selective optode membrane incorporating ETH 2439.

Materials and Reagents

-

This compound (ETH 2439)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl)sebacate (DOS)

-

Tetrahydrofuran (THF), inhibitor-free

-

Calcium chloride (CaCl₂)

-

pH buffer solutions

Preparation of the Membrane Cocktail

The following composition is recommended for a calcium-selective optode membrane:

| Component | Weight Percentage |

| This compound (ETH 2439) | 1.47% |

| Calcium Ionophore I (ETH 1001) | 5.98% |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 2.56% |

| Bis(2-ethylhexyl)sebacate (DOS) | 60.90% |

| Poly(vinyl chloride) (PVC) | 29.09% |

Procedure:

-

Accurately weigh the components and dissolve them in a minimal amount of fresh, inhibitor-free THF in a clean, dry glass vial.

-

Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear and homogeneous.

Membrane Fabrication

-

Prepare a clean, flat glass plate as a casting surface.

-

Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A controlled evaporation rate is crucial for a uniform and mechanically stable membrane.

-

Once the membrane is completely dry, carefully peel it off the glass plate.

-

Cut small disks of the desired diameter from the membrane for use in the optode setup.

Caption: Workflow for calcium-selective optode membrane fabrication.

Characterization and Calibration

-

Mounting: Mount the membrane disk in a suitable flow-through cell or at the tip of a fiber optic probe.

-

Conditioning: Condition the membrane by exposing it to a standard calcium solution (e.g., 0.01 M CaCl₂) for several hours to ensure equilibrium of the membrane components.

-

Measurement Setup: Use a spectrophotometer or a dedicated optical sensor reader to measure the absorbance or fluorescence of the membrane.

-

Calibration:

-

Prepare a series of calcium standard solutions of known concentrations in a constant pH buffer.

-

Sequentially expose the optode membrane to each standard solution, starting from the lowest concentration.

-

Record the optical signal at the wavelength of maximum absorbance change for ETH 2439 once the signal stabilizes for each standard.

-

Plot the optical response (e.g., absorbance) against the logarithm of the calcium concentration to generate a calibration curve.

-

Conclusion

ETH 2439 stands as a robust and reliable chromoionophore for the development of calcium-selective optical sensors. Its distinct spectral response to pH changes, coupled with the high selectivity of modern calcium ionophores, enables the precise and sensitive determination of calcium concentrations in various matrices. The experimental protocol detailed herein provides a solid foundation for the fabrication and characterization of high-performance calcium optodes, empowering further research and development in clinical diagnostics, environmental monitoring, and beyond.

References

-

PubChem. This compound. [Link]

-

Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-Based Optical Sensors. Annual Review of Analytical Chemistry, 7, 483-512. [Link]

-

Xie, X., Zhai, J., Crespo, G. A., & Bakker, E. (2016). Ionophore-Based Ion-Selective Optical Nanosensors Operating in Exhaustive Sensing Mode. Analytical Chemistry, 88(17), 8568–8575. [Link]

-

Cui, Y., Zhai, J., Wang, Y., & Xie, X. (2023). Polymersome-based ion-selective nano-optodes containing ionophores. Sensors and Diagnostics, 2(5), 1134-1140. [Link]

- Javanbakht, M., et al. (2020). Calcium measurement using ion selective electrode based on a benzo-18-crown-6 as an ionophore. Journal of Chemical Reaction and Synthesis, 10(4), 175-185.

- Rajeswari, J., & Amarchand, S. (2018). Calcium Ion Selective Electrode Based on Schiff Base as Ionophore and Determination of Thermodynamic Functions and its Analytical Application. Oriental Journal of Chemistry, 34(4), 1968-1976.

-

Amerigo Scientific. Calcium Ionophore I. [Link]

- Spichiger, U. E., et al. (1995). Analyte-selective optode membranes and optical evaluation techniques Characterization of response behaviour by ATR-measurements. Proc. SPIE 2508, Chemical, Biochemical, and Environmental Fiber Sensors VII, 179.

-

Xie, X., et al. (2018). Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 14213–14219. [Link]

- Zareh, M. M., et al. (2017). A Highly Selective and Sensitive Calcium(II)-Selective PVC Membrane Based on Dimethyl 1-(4-Nitrobenzoyl)-8-oxo-2,8-dihydro-1H-pyrazolo[5,1-a]isoindole-2,3-dicarboxylate as a Novel Ionophore. Journal of the Brazilian Chemical Society, 28(8), 1461-1470.

-

Kisiel, A., et al. (2022). Prediction of Carbonate Selectivity of PVC-Plasticized Sensor Membranes with Newly Synthesized Ionophores through QSPR Modeling. Molecules, 27(3), 748. [Link]

-

ResearchGate. How to prepare a calcium-selective membrane on thin films using Ca2+ ionophore cocktail?. [Link]

Sources

- 1. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agscientific.com [agscientific.com]

- 6. caymanchem.com [caymanchem.com]

The Emergence of Phenoxazine-Based Ionophores: A Technical Guide to a Versatile Scaffold

Foreword: The Unfolding Potential of a Privileged Scaffold

In the dynamic landscape of molecular recognition and transport, the quest for novel ionophores — molecules that selectively bind and transport ions across lipid membranes — is relentless. These molecular shuttles are pivotal in diverse fields, from the development of sophisticated biosensors and ion-selective electrodes to the frontier of therapeutic interventions targeting ion channel-related diseases. While nature has provided a rich tapestry of ionophoric compounds, the synthetic chemist's playground offers the allure of custom-designed molecules with tailored selectivity, transport kinetics, and physiological stability.

This technical guide delves into the burgeoning field of phenoxazine-based ionophores. The phenoxazine core, a tricyclic heteroaromatic system, has long been a "privileged scaffold" in medicinal chemistry and materials science, prized for its unique electronic, photophysical, and biological properties.[1][2][3] Its planar, electron-rich nature and amenability to functionalization make it an intriguing candidate for the rational design of novel ionophores.[1][3][4] This guide will navigate the discovery and development of these compounds, from the fundamental principles of their synthesis to their demonstrated ion-binding capabilities and their prospective applications as next-generation ion transport agents. We will explore the causality behind experimental designs, grounding our discussion in the principles of supramolecular chemistry and membrane biophysics to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Phenoxazine Scaffold: Synthesis and Intrinsic Properties

The journey into phenoxazine-based ionophores begins with a mastery of its synthesis. The phenoxazine tricycle is composed of two benzene rings fused to a central oxazine ring.[1] This deceptively simple structure offers multiple sites for substitution, allowing for the fine-tuning of its electronic and steric properties.

Core Synthesis Methodologies

The classical synthesis, first reported by Bernthsen in 1887, involves the thermal condensation of o-aminophenol with catechol.[1] While historically significant, modern applications demand more versatile and higher-yielding approaches. Contemporary methods often involve transition metal-catalyzed cross-coupling reactions or oxidative cyclizations, providing access to a wider array of functionalized derivatives.[1]

A common strategy for synthesizing substituted phenoxazines is the reaction of a 2-aminophenol derivative with a substituted catechol or quinone. The reaction conditions can be tailored to favor the desired regioisomer. For instance, the Mizoroki-Heck arylation has been employed to create aza-fused phenoxazine molecules.[1]

Below is a generalized workflow for the synthesis of a functionalized phenoxazine derivative, a foundational step before its development as an ionophore.

Experimental Protocol: Synthesis of a Generic N-Alkylated Phenoxazine Derivative

-

N-Alkylation of Phenoxazine:

-

To a solution of phenoxazine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxazine anion.

-

Add the desired alkyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated phenoxazine.[4]

-

-

Characterization:

-

Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

-

Rationale: N-alkylation is a crucial first step as it allows for the introduction of lipophilic side chains, which are essential for partitioning the molecule into the lipid bilayer of a membrane, a prerequisite for ion transport.[5] The choice of alkyl chain length can be used to modulate the hydrophobicity of the final ionophore.

Caption: General workflow for the synthesis of N-alkylated phenoxazines.

Physicochemical Properties Relevant to Ionophore Function

The inherent properties of the phenoxazine scaffold make it an attractive candidate for ionophore design:

-

Electron-Rich Nature: The nitrogen and oxygen heteroatoms donate electron density to the aromatic system, creating an electron-rich core. This property is conducive to cation-π interactions, a key binding mode for many ionophores.[3]

-

Planarity and Rigidity: The rigid, planar structure provides a pre-organized platform for the attachment of ion-binding moieties, minimizing the entropic penalty associated with ion complexation.[1]

-

Lipophilicity and Membrane Permeability: The aromatic nature of the phenoxazine core imparts significant lipophilicity, which can be further tuned by N- and C-alkylation. This is crucial for ensuring the molecule can reside within and diffuse across the lipid membrane.[5][6]

-

Photophysical Properties: Many phenoxazine derivatives are highly fluorescent, a property that can be exploited for developing fluorescent chemosensors to study ion binding and transport.[1][7]

From Ion Binding to Ion Transport: The Evolution of Phenoxazine-Based Ionophores

The development of a successful ionophore hinges on its ability to selectively bind a target ion and then transport it across a lipid membrane. While the field of phenoxazine-based ion transporters is still in its nascent stages, there is a substantial body of evidence demonstrating their capacity for selective ion binding, primarily from the literature on fluorescent chemosensors.

Evidence of Ion Binding: Phenoxazine-Based Chemosensors

A significant body of research has focused on the synthesis of phenoxazine derivatives as fluorescent "turn-on" or "turn-off" sensors for various metal ions.[8] These sensors typically consist of the phenoxazine fluorophore linked to a specific ion-binding unit (a receptor). Upon binding of the target ion, a conformational or electronic change occurs in the molecule, leading to a detectable change in its fluorescence properties.

For example, benzo[a]phenoxazinium-based derivatives have been developed as red-emitting chemosensors for zinc ions (Zn²⁺) in biological media.[1] Another study reported a phenoxazine-based fluorescent chemosensor for the dual-channel detection of cadmium (Cd²⁺) and cyanide (CN⁻) ions, with applications in bio-imaging.[9]

The success of these chemosensors provides compelling, albeit indirect, evidence for the potential of the phenoxazine scaffold in ionophore design. The key takeaway is that the phenoxazine core can be readily functionalized with moieties that confer selective ion-binding properties.

Designing for Transport: Key Structural Modifications

To transition from a stationary ion binder (a chemosensor) to a mobile ion carrier (an ionophore), several design principles must be considered:

-

Encapsulation of the Ion: The ionophore must create a hydrophilic cavity to bind the cation, while presenting a lipophilic exterior to the membrane. This is often achieved by incorporating macrocyclic structures, such as crown ethers, or by designing molecules with "pre-organized" cavities. The synthesis of phenoxazine-containing crown ethers is a promising strategy in this regard.[10][11]

-

Balanced Lipophilicity: The ionophore must be sufficiently lipophilic to partition into the membrane, but not so lipophilic that it becomes trapped. The overall lipophilicity can be tuned by adjusting the length and number of alkyl chains attached to the phenoxazine core.[5]

-

Reversible Ion Binding: The binding of the ion must be reversible, with appropriate association and dissociation kinetics to allow for efficient pick-up of the ion on one side of the membrane and release on the other.

Caption: Proposed carrier-mediated ion transport mechanism for a phenoxazine-based ionophore.

Prospective Applications and Future Directions

The unique properties of the phenoxazine scaffold open up a wide range of potential applications for phenoxazine-based ionophores.

Ion-Selective Electrodes and Sensors

The demonstrated ability of phenoxazine derivatives to selectively bind ions makes them excellent candidates for use in ion-selective electrodes (ISEs).[1] An ISE is a type of electrochemical sensor that measures the activity of a specific ion in a solution. The selectivity of the electrode is determined by the ionophore incorporated into its membrane. Phenoxazine-based ionophores could lead to the development of novel ISEs with improved selectivity, sensitivity, and stability for a variety of target ions.

Table 1: Potential Phenoxazine-Based Ionophores and their Target Ions

| Phenoxazine Derivative Type | Potential Target Ions | Rationale |

| Crown Ether Conjugates | Alkali and Alkaline Earth Metals (K⁺, Na⁺, Ca²⁺) | The size of the crown ether cavity can be tailored for selective binding.[10][11] |

| Schiff Base Derivatives | Transition Metals (Zn²⁺, Cd²⁺, Cu²⁺) | Schiff bases are known to form stable complexes with transition metals. |

| Aza-Phenoxazines | Anions (e.g., CN⁻) | The nitrogen atoms in the aza-phenoxazine ring can act as hydrogen bond donors for anion binding. |

Therapeutic Potential

The ability to modulate ion concentrations across cell membranes has profound therapeutic implications. Phenoxazine-based ionophores could be developed as:

-

Anticancer Agents: By disrupting ion homeostasis in cancer cells, phenoxazine-based ionophores could induce apoptosis or inhibit cell proliferation. The known anticancer activity of some phenoxazine derivatives may be, in part, related to their effects on ion transport.[1][2]

-

Antimicrobial Agents: Ionophores can act as antibiotics by dissipating the ion gradients that are essential for bacterial survival.

-

Neurological Disorder Treatments: Some neurological disorders are associated with dysfunctional ion channels. Phenoxazine-based compounds have already been investigated as ion channel blockers, and further development could lead to ionophores that restore proper ion balance.[12]

Conclusion and Outlook

The exploration of phenoxazine-based compounds as ionophores represents a compelling fusion of synthetic chemistry, supramolecular chemistry, and biology. While the field is still emerging, the foundational evidence is strong. The phenoxazine scaffold is synthetically versatile, possesses intrinsic properties favorable for ionophore function, and has been successfully incorporated into molecules with proven ion-binding capabilities.

The path forward will involve a more focused effort on designing and synthesizing phenoxazine derivatives specifically for ion transport, moving beyond the realm of stationary chemosensors. This will require a deeper understanding of the structure-activity relationships that govern both ion binding and membrane transport. Key areas of future research will likely include the development of phenoxazine-based macrocycles, computational modeling to predict ion selectivity and transport efficiency, and rigorous testing of these novel ionophores in artificial and biological membrane systems.

As our understanding of the "ionophoric potential" of the phenoxazine scaffold grows, we can anticipate the development of a new class of molecular tools and therapeutic agents with the potential to make a significant impact across a wide range of scientific disciplines.

References

-

Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965-1007. [Link]

-

Nowakowska-Oleksy, A., Sołoducho, J., & Cabaj, J. (2011). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. Journal of Fluorescence, 21(1), 169-178. [Link]

-

Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity. [Link]

-

Ishihara, M., Kawase, M., Westman, G., & Sakagami, H. (2008). The structure of the phenoxazine derivatives used. ResearchGate. [Link]

-

Jenni, S., Renault, K., Dejouy, G., Debieu, S., Laly, M., & Romieu, A. (2022). In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. ChemRxiv. [Link]

-

Nowakowska-Oleksy, A., Sołoducho, J., & Cabaj, J. (2011). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. ResearchGate. [Link]

-

Li, Y., Wang, Y., Zhang, C., Wang, C., Yue, Z., & Wang, C. (2022). Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives. Molecules, 27(23), 8206. [Link]

-

(2021). Synthesis and binding investigations of novel crown-ether derivatives of phenanthro[4,5-abc]phenazine and quinoxalino[2′,3. ResearchGate. [Link]

-

Pearson, R. M., Lim, C. H., McCarthy, B. G., Musgrave, C. B., & Miyake, G. M. (2016). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 138(35), 11399–11407. [Link]

-

Ravichandiran, P., & Gulecha, V. (2021). Phenoxazine-based fluorescence chemosensor for selective detection of cyanide. International Journal of Environmental & Analytical Chemistry, 1-14. [Link]

-

Castillo, J., et al. (2022). Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries. Batteries, 8(5), 44. [Link]

-

Kulkarni, R. R., et al. (2021). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]

-

Al-Mokhtar, M. A., et al. (2023). Photophysical and DNA-Binding Properties of Phenoxazine-Based Push-Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies. ChemistrySelect, 8(4). [Link]

-

Nycz, J. E., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(18), 5485. [Link]

-

Prim, D., et al. (2021). Helically shaped cation receptor: design, synthesis, characterisation and first application to ion transport. New Journal of Chemistry, 45(1), 107-116. [Link]

-

Castillo, J., et al. (2022). Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries. ResearchGate. [Link]

-

Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. ResearchGate. [Link]

-

Sharma, M., et al. (2015). Direct synthetic routes to functionalised crown ethers. Chemical Communications, 51(85), 15519-15537. [Link]

-

Nycz, J. E., et al. (2022). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules, 27(11), 3405. [Link]

-

Gonçalves, M. S. T., et al. (2021). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 6(31), 20436–20448. [Link]

-

Singh, R., & Kaur, H. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research (JETIR), 6(6). [Link]

-

Kim, H., & Choi, S. Q. (2019). Quantitative analysis for lipophilic drug transport through a model lipid membrane with membrane retention. European Journal of Pharmaceutical Sciences, 135, 65-72. [Link]

-

Jarzembska, K. N., et al. (2015). Differences in electron densities of phenoxazine and phenothiazine derivatives—charge density studies. RSC Advances, 5(82), 67011-67023. [Link]

-

Lee, K., et al. (2020). Phenoxazine-containing polyaniline derivatives with improved electrochemical stability and processability. Energy & Environmental Science, 13(11), 4142-4156. [Link]

-

Catterall, W. A., et al. (2023). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 15(11), 643. [Link]

-

Li, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 23(19), 11848. [Link]

-

Al-Omair, M. A., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 27(3), 683. [Link]

-

Ravichandiran, P., & Gulecha, V. (2020). A phenoxazine-based fluorescent chemosensor for dual channel detection of Cd2+ and CN− ions and its application to bio-imaging in live cells and zebrafish. ResearchGate. [Link]

-

Li, Y., et al. (2022). Redox-Regulated Synthetic Channels: Enabling Reversible Ion Transport by Modulating the Ion-Permeation Pathway. ResearchGate. [Link]

-

Chen, Y. C., et al. (2022). Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. Molecules, 27(1), 226. [Link]

-

Mimrot, M., Tomar, J., & Sharma, G. (2019). design & synthesis chromogenic ionophores. ResearchGate. [Link]

-

Sharma, M., & Kumar, S. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]

-

Chantip, P., et al. (2021). Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Semantic Scholar. [Link]

-

Costa, C., et al. (2022). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 72, 116972. [Link]405/)

Sources

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis for lipophilic drug transport through a model lipid membrane with membrane retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. iipseries.org [iipseries.org]

- 12. N-Sulfonylphenoxazines as neuronal calcium ion channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Characterization of Chromoionophore II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Photophysical Parameters

Chromoionophore II, chemically identified as 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, belongs to the phenoxazine family of dyes.[1] Like its parent compound, Nile Red, this compound's fluorescence is highly sensitive to the polarity of its microenvironment.[2][3][4][5][6] This solvatochromism is a key feature exploited in its function as an ion sensor. The efficiency of light absorption and subsequent emission are quantified by the molar extinction coefficient and the fluorescence quantum yield, respectively.

-

Molar Extinction Coefficient (ε): This intrinsic property of a molecule quantifies how strongly it absorbs light at a specific wavelength.[7] A high extinction coefficient is desirable for applications requiring high sensitivity, as it allows for the detection of low analyte concentrations. It is a cornerstone of the Beer-Lambert law, which relates absorbance to concentration.[8]

-

Fluorescence Quantum Yield (Φ): This parameter defines the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[9][10] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon. For fluorescent probes and labels, a high quantum yield is crucial for generating a strong signal.

The accurate determination of these parameters is not merely an academic exercise; it is a prerequisite for the rational design of experiments, the development of robust analytical methods, and the reliable interpretation of results in fields ranging from materials science to drug discovery.

Theoretical Framework

Molar Extinction Coefficient and the Beer-Lambert Law

The Beer-Lambert law is the fundamental principle underlying the measurement of the molar extinction coefficient. It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.

A = εcl